molecular formula C19H15N5O3S B10922969 Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Methyl 2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B10922969
M. Wt: 393.4 g/mol
InChI Key: OOYGCNVLZDHGCM-UHFFFAOYSA-N
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Description

METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a unique combination of triazolo-pyrimidine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of the triazolo-pyrimidine core. This core can be synthesized via the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The thiophene moiety is then introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the carbonyl group yields alcohols.

Scientific Research Applications

METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, compounds containing the triazolo-pyrimidine scaffold have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the suppression of tumor cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[(5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL)CARBONYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its combination of triazolo-pyrimidine and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of novel therapeutic agents with potentially improved efficacy and selectivity.

Properties

Molecular Formula

C19H15N5O3S

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C19H15N5O3S/c1-11-8-14(24-19(22-11)20-10-21-24)16(25)23-17-15(18(26)27-2)13(9-28-17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,23,25)

InChI Key

OOYGCNVLZDHGCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NC3=C(C(=CS3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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